molecular formula C14H13F3N2OS B2511908 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-61-0

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2511908
CAS No.: 339101-61-0
M. Wt: 314.33
InChI Key: MQHLXTXNMALHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrimidinone core, and a sulfanyl linkage to a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Amino or thio-substituted pyrimidinones

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and pyrimidinone core. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLXTXNMALHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.